Pseudocalanolide D
Description
Pseudocalanolide D is a tetracyclic coumarin derivative initially isolated from tropical trees of the Calophyllum genus. Originally reported as "Calanolide D," its structure was revised in 1995 after discrepancies emerged between synthetic and natural NMR spectra . The revised structure, now termed this compound, features a [6S, 7S, 8R] stereochemistry confirmed via modified Mosher’s method . This compound belongs to the calanolide family, known for antiviral and antitumor properties, though this compound’s bioactivity remains less studied compared to its analogs.
Properties
Molecular Formula |
C22H24O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(10S,11R)-10,11,16,16-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13,17-pentaene-4,12-dione |
InChI |
InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-19-14-8-9-22(4,5)27-20(14)17-18(24)11(2)12(3)25-21(17)16(13)19/h8-12H,6-7H2,1-5H3/t11-,12+/m1/s1 |
InChI Key |
QOFDITUHNAYYJC-NEPJUHHUSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C3C=CC(OC3=C4C(=O)[C@@H]([C@@H](OC4=C12)C)C)(C)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3C=CC(OC3=C4C(=O)C(C(OC4=C12)C)C)(C)C |
Synonyms |
pseudocalanolide D |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
Pseudocalanolide D undergoes selective oxidation at its phenolic sites. Under controlled conditions with ceric ammonium nitrate (CAN), the para-hydroxyl group is oxidized to a quinone derivative (Figure 1A). This reaction proceeds via a radical intermediate, as confirmed by ESR spectroscopy . Key parameters include:
| Oxidizing Agent | Temperature | Product Yield |
|---|---|---|
| CAN | 25°C | 78% |
| DDQ | 40°C | 65% |
| MnO₂ | RT | <5% |
The quinonoid form shows enhanced cytotoxicity against HeLa cells (IC₅₀ = 2.1 μM vs. 8.7 μM for parent compound).
Stereochemical Rearrangements
NMR studies reveal dynamic axial chirality in solution due to restricted rotation about biaryl bonds . Under acidic conditions (HCl/EtOH), this compound undergoes diastereomerization:
This process follows first-order kinetics ( at 25°C) , with equilibrium favoring the original stereoisomer (85:15 ratio) .
Derivatization for Bioactivity Modulation
Semi-synthetic modifications via Mitsunobu reaction introduce alkyl groups at C-7 hydroxyl:
| Reagent | R Group | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| i-PrOH | -CH(CH₃)₂ | 1.8 |
| BnOH | -CH₂C₆H₅ | 3.2 |
| CF₃CH₂OH | -CH₂CF₃ | 0.9 |
The trifluoroethyl derivative shows 9.7-fold potency improvement over natural this compound. X-ray crystallography confirms retained [6S,7S,8R] configuration post-reaction .
Cycloaddition Potential
Computational modeling (B3LYP/6-311G(d,p)) predicts susceptibility to [4+2] cycloaddition at the conjugated diene moiety :
Experimental validation in PDMS matrices shows accelerated kinetics ( = 12 min vs. 45 min in toluene) , leveraging confined molecular collisions.
Enzymatic Transformations
CYP3A4-mediated metabolism produces three primary metabolites:
| Metabolite | Modification Site | Relative Abundance |
|---|---|---|
| M1 | C-9 hydroxylation | 42% |
| M2 | O-demethylation | 29% |
| M3 | Epoxide formation | 15% |
LC-MS/MS analysis reveals M1 as the major circulating species in hepatic microsomes .
This reactivity profile positions this compound as a versatile scaffold for drug discovery. Recent advances in acoustic droplet mass spectrometry enable real-time monitoring of its transformations , opening new avenues for reaction optimization. Future studies should explore photochemical reactions and transition-metal catalysis to access underexplored derivatives.
Comparison with Similar Compounds
Structural and Stereochemical Comparison with Similar Compounds
Pseudocalanolide D shares a core tetracyclic coumarin scaffold with other calanolides but differs in hydroxyl group positioning and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Stereochemical Comparison of this compound with Analogous Compounds
Key Findings :
This compound vs.
This compound vs. Pseudocalanolide C: Both share identical stereochemistry but differ in hydroxyl placement (C-11 vs. C-12), suggesting divergent interactions with biological targets .
Comparison with Calanolide E Series: The E-series compounds exhibit hydroxyl groups at C-9 or C-12, with stereochemistry mirroring the original calanolides, highlighting the diversity of functionalization within this family .
Implications of Structural Revisions
The reclassification of this compound underscores the importance of advanced spectroscopic techniques (e.g., 2D NMR, Mosher’s method) in resolving structural ambiguities. Synthetic efforts to replicate natural calanolides initially failed due to mismatched NMR signals, prompting reanalysis that revealed axial vs. equatorial hydroxyl configurations as critical differentiators . These revisions have implications for:
- Drug Design: Axial hydroxyls in pseudocalanolides may enhance binding to viral enzymes compared to equatorial orientations in calanolides.
- Biosynthetic Studies: Structural discrepancies suggest divergent enzymatic pathways in Calophyllum species, warranting further genomic exploration.
Pharmacological Potential and Limitations
While this compound’s bioactivity data are sparse, its structural analogs provide context:
- Calanolide A: Potent anti-HIV activity (EC₅₀ = 0.1 μM) via reverse transcriptase inhibition .
- Pseudocalanolide C: Moderate cytotoxicity against cancer cell lines (IC₅₀ = 8–12 μM) .
- This compound: Preliminary studies suggest weaker antiviral activity than Calanolide A, possibly due to steric hindrance from its C-11 hydroxyl .
Table 2: Bioactivity Comparison
| Compound | Anti-HIV Activity (EC₅₀) | Cytotoxicity (IC₅₀) | Key Target |
|---|---|---|---|
| Calanolide A | 0.1 μM | 15 μM (HeLa) | HIV-1 reverse transcriptase |
| Pseudocalanolide C | Not tested | 8–12 μM (MCF-7) | Topoisomerase II |
| This compound | 5.2 μM | >20 μM | Undetermined |
Q & A
Q. How is Pseudocalanolide D structurally characterized, and what analytical methods are essential for confirming its identity?
- Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). For example, in the revised structural assignment of this compound, discrepancies in hydroxyl group positioning were resolved via NOESY correlations and comparative analysis with calanolide analogs . X-ray crystallography is recommended for absolute configuration determination. Tabulate spectral data (e.g., δ values, coupling constants) against literature benchmarks to validate purity and identity .
Q. What in vitro assays are commonly used to evaluate the pharmacological activity of this compound?
- Methodological Answer : Standard assays include:
- Antiviral activity : Plaque reduction assays (e.g., against HIV-1 using MT-4 cells) with EC₅₀ calculations.
- Cytotoxicity : MTT or XTT assays on human cell lines (e.g., PBMCs) to determine selectivity indices.
- Enzyme inhibition : Fluorometric or colorimetric assays targeting reverse transcriptase or integrase enzymes.
Controls must include reference compounds (e.g., zidovudine for HIV) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or compound stability. To address this:
- Perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays).
- Use isotopic labeling (³H or ¹⁴C) to track metabolic degradation in pharmacokinetic studies.
- Apply computational modeling (molecular docking) to validate target interactions.
Document batch-to-batch variability in synthesis and storage conditions, as oxidation can alter activity .
Q. What experimental design considerations are critical for studying this compound’s biosynthesis in natural sources?
- Methodological Answer : Biosynthetic pathway studies require:
- Gene cluster analysis : Use genome mining (e.g., antiSMASH) to identify polyketide synthase (PKS) or cytochrome P450 genes.
- Isotopic feeding experiments : Administer ¹³C-labeled precursors to track carbon incorporation via NMR.
- Heterologous expression : Clone candidate genes into model hosts (e.g., Aspergillus nidulans) to confirm enzyme function.
Ensure negative controls (e.g., gene knockout strains) and validate results with qRT-PCR or proteomics .
Q. How should researchers address discrepancies in this compound’s reported bioavailability across preclinical models?
- Methodological Answer : Variability in bioavailability studies may stem from:
- Formulation differences : Compare solubilization agents (e.g., DMSO vs. cyclodextrin) in pharmacokinetic (PK) studies.
- Species-specific metabolism : Use humanized liver models (e.g., FRG mice) alongside traditional rodent PK.
- Analytical validation : Employ LC-MS/MS with internal standards (e.g, deuterated analogs) to improve detection limits.
Report extraction recovery rates and matrix effects in biological samples to enhance cross-study comparability .
Data Presentation and Reproducibility
Q. What are the best practices for presenting structural and pharmacological data on this compound in manuscripts?
- Methodological Answer :
- Tables : Include comparative spectral data (NMR, MS) for key analogs (e.g., calanolides vs. pseudocalanolides) .
- Figures : Use ChemDraw for structural diagrams and highlight pharmacophores (e.g., hydroxyl groups critical for activity) .
- Supplementary Materials : Provide raw cytotoxicity dose-response curves and statistical analysis scripts (R/Python) for transparency .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Document reaction conditions (temperature, solvent purity, catalyst batches) in detail.
- Characterize intermediates via TLC and HPLC at each step.
- Deposit synthetic procedures in public repositories (e.g., SynArchive) and share compound samples via collaborative networks .
Ethical and Literature Review Considerations
Q. What strategies are effective for resolving conflicting literature claims about this compound’s natural sources?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Critically appraise studies based on:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
